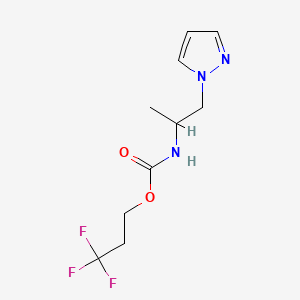![molecular formula C15H20BNO4 B7358945 1-hydroxy-N-[(1s,3s)-3-(propan-2-yloxy)cyclobutyl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358945.png)
1-hydroxy-N-[(1s,3s)-3-(propan-2-yloxy)cyclobutyl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hydroxy-N-[(1s,3s)-3-(propan-2-yloxy)cyclobutyl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide is a synthetic compound known for its diverse applications in several fields. It's a member of the benzoxaborole class, notable for their boron-containing structure which is crucial in various biological and chemical contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The compound can be synthesized through multiple routes. A common method involves the reaction between 1,3-dihydro-2,1-benzoxaborole and a cyclobutyl derivative under specific reaction conditions such as controlled temperature and pH. An example of a synthetic route might include the following steps:
Formation of the cyclobutyl intermediate: : Using cyclobutanone as a starting material, it undergoes an etherification reaction with isopropanol in the presence of an acid catalyst.
Coupling Reaction: : The cyclobutyl intermediate is then reacted with 1,3-dihydro-2,1-benzoxaborole under basic conditions, possibly involving a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
On an industrial scale, the process may involve:
Bulk Preparation of Intermediates: : Large-scale production of cyclobutyl intermediates in batch reactors.
Automated Coupling: : Employing continuous flow reactors to ensure consistent production.
Purification: : Using chromatographic techniques or crystallization to obtain high-purity final product.
Análisis De Reacciones Químicas
Types of Reactions
1-hydroxy-N-[(1s,3s)-3-(propan-2-yloxy)cyclobutyl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: : Reacts with oxidizing agents to form oxidized derivatives.
Reduction: : Can be reduced to more simple derivatives using reducing agents like lithium aluminum hydride.
Substitution: : Undergoes nucleophilic substitution reactions, often with halide reagents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in dry solvents.
Substitution: : Halide reagents in the presence of a base like sodium hydroxide.
Major Products
Oxidation: : Formation of aldehyde or carboxylic acid derivatives.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted benzoxaborole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Used as a precursor in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.
Biology
Studied for its role as a potential inhibitor of certain enzymes due to its boron moiety which interacts with biological targets.
Medicine
Explored for its potential therapeutic uses, including antimicrobial and antifungal properties.
Industry
Utilized in the synthesis of agrochemicals and materials science for developing new functional materials.
Mecanismo De Acción
The compound’s efficacy stems from its ability to interact with biological molecules, primarily through its boron atom. This allows it to form reversible covalent bonds with enzyme active sites, inhibiting their function. Its molecular targets often include enzymes like β-lactamase in bacteria, making it a potent antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
1-hydroxy-2,3-dihydro-1H-benzo[e][1,4]oxazaborine-6-carboxamide
1-hydroxy-N-(3-hydroxypropyl)-1,3-dihydro-2,1-benzoxaborole-6-carboxamide
Comparison
Compared to these similar compounds, 1-hydroxy-N-[(1s,3s)-3-(propan-2-yloxy)cyclobutyl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide offers a unique balance of stability and reactivity due to the cyclobutyl group. Its synthesis is also less complex, making it more accessible for industrial applications.
This compound's distinctive structural features and diverse reactivity make it a fascinating subject of study and a valuable tool in various scientific fields.
Propiedades
IUPAC Name |
1-hydroxy-N-(3-propan-2-yloxycyclobutyl)-3H-2,1-benzoxaborole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO4/c1-9(2)21-13-6-12(7-13)17-15(18)10-3-4-11-8-20-16(19)14(11)5-10/h3-5,9,12-13,19H,6-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWLUNIZDCCMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)C(=O)NC3CC(C3)OC(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S,4R)-4-hydroxy-1-[3-[(4-nitrobenzoyl)amino]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7358869.png)
![N-[2-[3-(methylsulfamoyl)propylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7358881.png)
![[(2S,3S)-1-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-2-(trifluoromethyl)piperidin-3-yl]methanamine](/img/structure/B7358888.png)
![2-[3-[5-Amino-2-(2-hydroxyethyl)phenyl]phenyl]-2-(methylamino)ethanol](/img/structure/B7358898.png)
![2-[4-Amino-2-[3-[1-(aminomethyl)cyclopropyl]phenyl]phenyl]ethanol](/img/structure/B7358900.png)
![2-[4-Amino-2-[3-[2-(aminomethyl)butyl]phenyl]phenyl]ethanol](/img/structure/B7358904.png)
![(4-{[3-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propyl]carbamoyl}phenyl)boronic acid](/img/structure/B7358914.png)
![{4-[4-(4-Chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl}boronic acid](/img/structure/B7358922.png)
![1-hydroxy-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358925.png)
![(4-{3-[3-(Trifluoromethyl)phenyl]pyrrolidine-1-carbonyl}phenyl)boronic acid](/img/structure/B7358933.png)
![N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358942.png)


![N-[2-[[1-(methylamino)cyclobutyl]methylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7358961.png)
